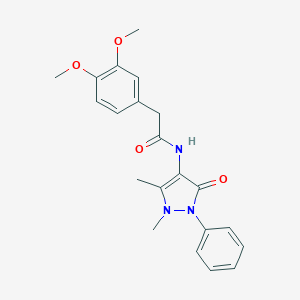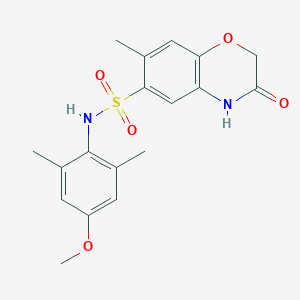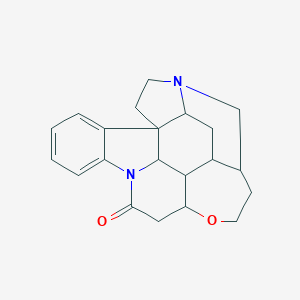
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-713, and has been found to have a range of interesting properties that make it a promising candidate for further investigation.
作用机制
The mechanism of action of DPA-713 is not fully understood, but it is believed to interact with the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes, including the regulation of mitochondrial function and the modulation of immune responses.
Biochemical and Physiological Effects:
DPA-713 has been found to have several interesting biochemical and physiological effects. For example, this compound has been shown to modulate the expression of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in microglial cells. Additionally, DPA-713 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using DPA-713 in lab experiments is its high affinity for the translocator protein (TSPO). This makes it an ideal ligand for imaging studies of TSPO in vivo. However, one of the limitations of using DPA-713 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving DPA-713. One area of interest is the development of new imaging techniques that can be used to study the distribution and function of TSPO in vivo. Another potential direction for research involves the use of DPA-713 as a therapeutic agent for neurodegenerative diseases. Finally, researchers may also be interested in exploring the potential use of DPA-713 in other areas of scientific research, such as immunology and oncology.
合成方法
The synthesis of DPA-713 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dimethoxybenzaldehyde with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in the presence of acetic anhydride. This reaction results in the formation of DPA-713 as a white solid.
科学研究应用
DPA-713 has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a ligand for imaging studies of the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes. By using DPA-713 as a ligand, researchers can study the distribution and function of TSPO in vivo.
属性
产品名称 |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
分子式 |
C21H23N3O4 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-20(21(26)24(23(14)2)16-8-6-5-7-9-16)22-19(25)13-15-10-11-17(27-3)18(12-15)28-4/h5-12H,13H2,1-4H3,(H,22,25) |
InChI 键 |
DIQMVEGDVCMHTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

